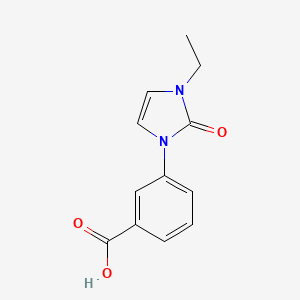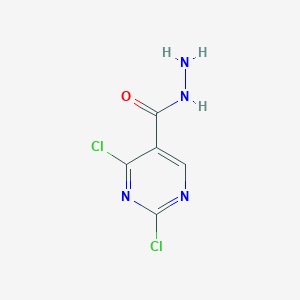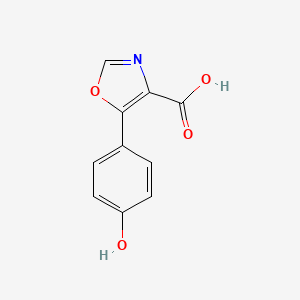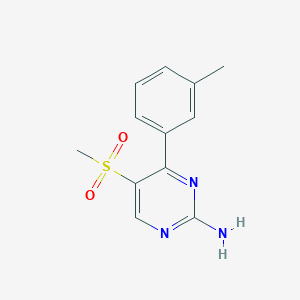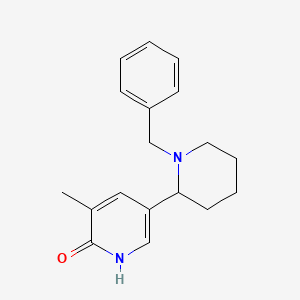
5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-ベンジルピペリジン-2-イル)-3-メチルピリジン-2(1H)-オンは、ベンジルピペリジン部分とメチルピリジンオン基を含む複雑な構造を持つ化学化合物です。
2. 製法
合成経路と反応条件
5-(1-ベンジルピペリジン-2-イル)-3-メチルピリジン-2(1H)-オンの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを含みます。このプロセスには、多くの場合、ピペリジン環の形成、それに続くベンジル基とピリジンオン部分の導入が含まれます。温度、溶媒、触媒などの特定の反応条件は、最終生成物の高収率と純度を確保するために慎重に制御されます。
工業生産方法
工業的な設定では、この化合物の生産は、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用して、大規模な合成を行う場合があります。連続フロー化学や自動合成などの技術を使用して、生産プロセスを合理化することができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine ring, followed by the introduction of the benzyl group and the pyridinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
化学反応の分析
反応の種類
5-(1-ベンジルピペリジン-2-イル)-3-メチルピリジン-2(1H)-オンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、使用される試薬と条件に応じて、さまざまな酸化生成物を形成するために酸化することができます。
還元: 還元反応は、分子内の官能基を変更し、さまざまな還元形につながる可能性があります。
置換: この化合物は、ある官能基が別の官能基と置き換わる置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: 望ましい生成物に応じて、さまざまな求核剤と求電子剤を置換反応で使用することができます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬に依存します。たとえば、酸化は、異なるケトンまたはアルデヒドをもたらす可能性があり、一方、還元は、アルコールまたはアミンをもたらす可能性があります。
科学的研究の応用
5-(1-ベンジルピペリジン-2-イル)-3-メチルピリジン-2(1H)-オンは、科学研究において幅広い用途を持っています。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 細胞プロセスと相互作用に関連する研究で使用される場合があります。
産業: さまざまな化学製品や材料の製造に使用することができます。
作用機序
5-(1-ベンジルピペリジン-2-イル)-3-メチルピリジン-2(1H)-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、受容体または酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、化合物の特定のコンテキストと用途に依存します。
6. 類似化合物の比較
類似化合物
- 1-ベンジルピペリジン-2-イルメタナミン
- 3-(1-ベンジルピペリジン-2-イル)-1-(2-プロパン-2-イルフェニル)-4,5-ジヒドロ-2H-ピロロ[2,3-c]ピラゾール
独自性
5-(1-ベンジルピペリジン-2-イル)-3-メチルピリジン-2(1H)-オンは、官能基と構造的特徴のユニークな組み合わせにより際立っています。
類似化合物との比較
Similar Compounds
- 1-Benzylpiperidin-2-ylmethanamine
- 3-(1-Benzylpiperidin-2-yl)-1-(2-propan-2-ylphenyl)-4,5-dihydro-2H-pyrrolo[2,3-c]pyrazole
Uniqueness
5-(1-Benzylpiperidin-2-yl)-3-methylpyridin-2(1H)-one stands out due to its unique combination of functional groups and structural features
特性
分子式 |
C18H22N2O |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
5-(1-benzylpiperidin-2-yl)-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C18H22N2O/c1-14-11-16(12-19-18(14)21)17-9-5-6-10-20(17)13-15-7-3-2-4-8-15/h2-4,7-8,11-12,17H,5-6,9-10,13H2,1H3,(H,19,21) |
InChIキー |
XWCWQQWEYDGEQO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CNC1=O)C2CCCCN2CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


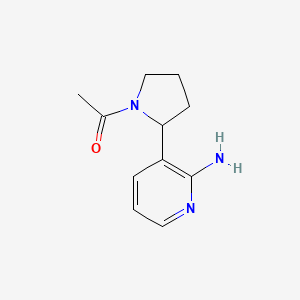

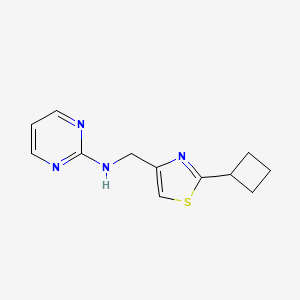

![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)

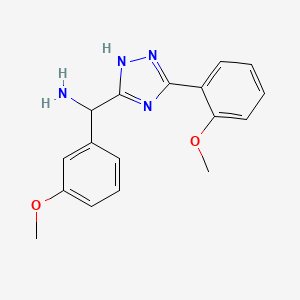
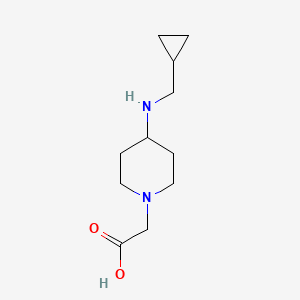
![4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine](/img/structure/B11799127.png)
